![molecular formula C₂₂H₁₆D₈N₂O₂ B1156791 Acrivastine-d8](/img/new.no-structure.jpg)
Acrivastine-d8
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Description
Acrivastine-d8, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₆D₈N₂O₂ and its molecular weight is 356.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies
Acrivastine-d8 is utilized in pharmacokinetic studies to improve the accuracy of drug quantification in biological samples. The stable isotope labeling allows for precise differentiation between the administered drug and its metabolites during mass spectrometry and liquid chromatography analyses. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of acrivastine in human subjects.
Parameter | Acrivastine | This compound |
---|---|---|
Half-life | 1.9 hours | Increased stability |
Clearance | 2.9 mL/min/kg | Enhanced measurement accuracy |
Metabolism | Hepatic | Improved metabolic tracking |
Clinical Research
In clinical settings, this compound has been employed in studies examining its efficacy in treating allergic conditions. For instance, a randomized controlled trial demonstrated that acrivastine significantly reduced symptoms of allergic rhinitis compared to placebo, with a notable onset of action within 19 minutes post-administration . The use of this compound in such studies allows researchers to track the pharmacological effects more accurately without interference from endogenous compounds.
Environmental Monitoring
The deuterated variant can also be applied in environmental monitoring to trace the presence and concentration of acrivastine in various ecosystems. By using this compound as a tracer, researchers can assess the environmental impact and degradation pathways of antihistamines, contributing to studies on pharmaceutical pollution.
Drug Development
This compound serves as a reference standard in drug development processes. Its unique isotopic signature aids in validating analytical methods during the development of new formulations or combinations involving acrivastine. This ensures that any new products meet regulatory standards for safety and efficacy.
Mechanistic Studies
Research utilizing this compound has provided insights into the mechanisms by which antihistamines exert their effects at the molecular level. Studies have shown that as an H1 receptor antagonist, acrivastine effectively blocks histamine-induced responses, which are pivotal in allergic reactions . The use of deuterated forms allows for detailed kinetic studies that elucidate these mechanisms further.
Study on Allergic Rhinitis
In a study involving 42 patients with allergic rhinitis, acrivastine was shown to significantly reduce total symptom scores compared to placebo within an hour . The study utilized both acrivastine and its deuterated counterpart to ensure accurate measurement of drug levels and effects over time.
Environmental Impact Assessment
A recent assessment investigated the degradation pathways of antihistamines in aquatic environments using this compound as a tracer. Results indicated that while acrivastine is rapidly metabolized, its derivatives persist longer, raising concerns about long-term ecological impacts.
Properties
Molecular Formula |
C₂₂H₁₆D₈N₂O₂ |
---|---|
Molecular Weight |
356.49 |
Synonyms |
(2E)-3-[6-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-2-propenoic Acid-d8; BW 0270C-d8; BW 825C-d8; BW A825C-d8; Semprex-d8; (E,E)-3-[6-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-propenoic Acid-d8; ( |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.